molecular formula C9H16ClN3O2 B1376590 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid hydrochloride CAS No. 1423033-39-9

2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid hydrochloride

Cat. No.: B1376590
CAS No.: 1423033-39-9
M. Wt: 233.69 g/mol
InChI Key: MVCVHQXBTQLLKI-UHFFFAOYSA-N
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Description

“2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid hydrochloride” is a chemical compound with the molecular formula C9H16ClN3O2 and a molecular weight of 233.7 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15N3O2.ClH/c1-9(2,3)6-4-7(10)12(11-6)5-8(13)14;/h4H,5,10H2,1-3H3,(H,13,14);1H . This code provides a detailed description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a powder . The storage temperature is room temperature . Unfortunately, the boiling point and other physical and chemical properties are not specified in the sources I found.

Scientific Research Applications

1. Pyrazole Protection and Safety in Synthesis

Pollock and Cole (2014) explored the use of tert-butyl as a protecting group in pyrazole chemistry. They focused on the safe and efficient synthesis of tert-butyl-3-methyl-1H-pyrazol-5-amine, which highlights the relevance of pyrazole derivatives like 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid hydrochloride in organic synthesis. This study emphasizes the aspects of safety and waste disposal in chemical processes (Pollock & Cole, 2014).

2. Coordination Chemistry and Zinc Complexes

Hegelmann et al. (2003) conducted research on alkylzinc complexes with heteroscorpionate ligands, including derivatives of pyrazole. This study illustrates the chemical behavior of these complexes, showing the broad applicability of pyrazole derivatives in coordination chemistry (Hegelmann et al., 2003).

3. Heterocyclic Chemistry and Cyclisation Reactions

Smyth et al. (2007) investigated the cyclisation of 2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl)acetic acids. Their work highlights the versatile nature of pyrazole derivatives in forming various heterocyclic compounds, a key area in medicinal chemistry (Smyth et al., 2007).

4. Synthesis of Fluorinated Pyrazole-4-carboxylic Acids

Iminov et al. (2015) focused on the synthesis of fluorinated pyrazole-4-carboxylic acids, a field important in pharmaceutical chemistry. This research demonstrates the potential for pyrazole derivatives in the development of novel pharmaceutical compounds (Iminov et al., 2015).

5. Development of Metal Ion Binding Sites

Boa et al. (2005) worked on condensing pyrazol-1-yl acetic acid with dipeptides to create metal ion binding sites. This research highlights the use of pyrazole derivatives in bioinorganic chemistry, particularly in the study of metalloproteins and metalloenzymes (Boa et al., 2005).

6. Catalytic Applications in Polymerization

Matiwane et al. (2020) explored the use of pyrazolyl compounds as catalysts for copolymerization of CO2 and cyclohexene oxide. This study demonstrates the potential of pyrazole derivatives in green chemistry and polymer science (Matiwane et al., 2020).

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

2-(5-amino-3-tert-butylpyrazol-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2.ClH/c1-9(2,3)6-4-7(10)12(11-6)5-8(13)14;/h4H,5,10H2,1-3H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCVHQXBTQLLKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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